molecular formula C14H21Cl2N3O2 B3088565 1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1185358-54-6

1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B3088565
CAS No.: 1185358-54-6
M. Wt: 334.2
InChI Key: RDYKRVRMMLLOSK-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group substituted with two ethoxy groups at the 3 and 4 positions, attached to a pyrazole ring with an amine group at the 4 position. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.

Scientific Research Applications

1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

Mode of Action

It is known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Pharmacokinetics

The log octanol-water partition coefficient (log kow) of a similar compound, 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium, is estimated to be 316 , which suggests that 1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride might have similar lipophilicity and could potentially cross biological membranes.

Action Environment

The action environment of this compound is influenced by various factors. For instance, the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, increasing the solubility and stability of the precursor. This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-diethoxybenzaldehyde, undergoes a condensation reaction with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone intermediate is then subjected to cyclization under acidic conditions to form the pyrazole ring.

    Amination: The resulting pyrazole derivative is further reacted with ammonia or an amine source to introduce the amine group at the 4 position.

    Salt Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.

    Reduction: Formation of 1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine.

    Substitution: Formation of nitro or halogenated derivatives of the benzyl group.

Comparison with Similar Compounds

    1-(3,4-Dimethoxybenzyl)-1H-pyrazol-4-amine: Similar structure with methoxy groups instead of ethoxy groups.

    1-(3,4-Diethoxyphenyl)-1H-pyrazol-4-amine: Similar structure with a phenyl group instead of a benzyl group.

Uniqueness: 1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]pyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2.2ClH/c1-3-18-13-6-5-11(7-14(13)19-4-2)9-17-10-12(15)8-16-17;;/h5-8,10H,3-4,9,15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYKRVRMMLLOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C=C(C=N2)N)OCC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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